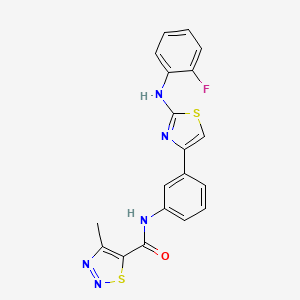

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiadiazole ring, and a fluorophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Formation of the Thiazole Ring: This step often involves the reaction of a 2-aminothiazole derivative with a suitable halogenated phenyl compound under basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic aromatic substitution reactions, where a fluorinated aromatic compound reacts with an amine group.

Formation of the Thiadiazole Ring: The thiadiazole ring is typically formed through cyclization reactions involving hydrazine derivatives and carbon disulfide.

Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired carboxamide structure, often using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Core Structural Features and Reactivity

The molecule contains:

-

A thiazole ring substituted with a 2-fluorophenylamino group at position 2 and linked to a phenyl ring at position 4.

-

A 1,2,3-thiadiazole-5-carboxamide group with a methyl substituent at position 4.

Key reactive sites include: -

The thiazole amino group , which may participate in nucleophilic substitution or cross-coupling reactions.

-

The thiadiazole carboxamide , offering potential for hydrolysis or condensation reactions.

-

The fluorophenyl group , which could undergo electrophilic aromatic substitution or serve as a directing group.

Plausible Synthetic Routes

Based on analogous reactions in the literature:

Thiazole Ring Formation

The thiazole core is typically synthesized via:

-

Hantzsch thiazole synthesis : Cyclization of α-haloketones with thioureas or thioamides.

2 Bromo 1 cyclopropylethanone 22 1 Methylthiourea 4 Cyclopropyl N methylthiazol 2 amine 23

Example reaction from [Search 3]:Analogously, substituting 2-fluorophenylthiourea could yield the target’s thiazole scaffold .

Coupling Reactions

The final assembly likely involves:

-

Amide bond formation between the thiadiazole-carboxylic acid and the thiazole-phenylamine intermediate.

Example from [Search 3]: Microwave-assisted coupling of enaminones with phenylguanidines under basic conditions .

Key Reaction Conditions and Intermediates

Functional Group Transformations

-

Hydrolysis : The carboxamide group could be hydrolyzed to a carboxylic acid under acidic (HCl/H₂O) or basic (LiOH/MeOH) conditions .

-

Electrophilic substitution : The fluorophenyl group may undergo nitration or sulfonation at the para position, guided by the fluorine’s meta-directing effect.

-

Nucleophilic displacement : The thiadiazole’s methyl group could be functionalized via alkylation or oxidation .

Stability and Reactivity Insights

-

Thermal stability : Thiadiazoles and thiazoles are generally stable under mild conditions but may decompose under strong acids/bases or high temperatures .

-

Oxidative sensitivity : The thiadiazole ring is prone to oxidation, necessitating inert atmospheres during reactions .

Comparative Analysis with Analogues

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds containing thiazole and fluorophenyl groups exhibit promising anticancer activity. For instance, related thiazole derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study showed that certain thiazole derivatives had IC50 values as low as 2.01 µM against human cancer cell lines, suggesting that modifications in the thiazole structure can enhance anti-tumor efficacy .

Synthetic Strategies

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of Thiazole and Thiadiazole Rings : These rings can be synthesized through condensation reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the fluorophenyl group may involve electrophilic aromatic substitution or similar methods.

These synthetic routes are crucial for optimizing yield and ensuring the purity of the final product.

Case Study 1: Anticancer Activity

In a study exploring the anticancer potential of related thiazole compounds, it was found that specific derivatives exhibited strong selectivity against human lung adenocarcinoma cells with IC50 values indicating effective growth inhibition. The presence of specific functional groups was linked to enhanced activity .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of thiazole derivatives in picrotoxin-induced convulsion models. The results suggested that certain modifications could lead to compounds with anticonvulsant properties, highlighting the versatility of thiazole-containing compounds in treating neurological disorders .

Wirkmechanismus

The mechanism of action of N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-(2-((2-chlorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

- N-(3-(2-((2-bromophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Uniqueness

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it distinct from its chlorinated or brominated analogs.

Biologische Aktivität

N-(3-(2-((2-fluorophenyl)amino)thiazol-4-yl)phenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, a fluorophenyl group, and a thiadiazole moiety, which contribute to its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C19H14FN5OS2, with a molecular weight of approximately 411.5 g/mol. The presence of specific functional groups such as the thiazole and fluorophenyl enhances its interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₉H₁₄FN₅OS₂ |

| Molecular Weight | 411.5 g/mol |

| Structural Features | Thiazole ring, fluorophenyl group, thiadiazole moiety |

Anticancer Properties

Research indicates that compounds containing thiazole and thiadiazole rings exhibit notable anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit various cancer cell lines effectively. A study reported that certain thiazole derivatives demonstrated IC50 values as low as 3.3 μM against breast cancer cell lines (MDA-MB-231), outperforming standard chemotherapeutics like cisplatin .

Antimicrobial and Antiviral Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has shown efficacy against various bacterial strains and viruses, including the tobacco mosaic virus (TMV). In vitro studies have demonstrated that structural modifications can enhance these activities significantly .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Interaction : It can bind to various receptors, altering their activity and leading to therapeutic outcomes.

- Gene Expression Modulation : By interacting with DNA or RNA, the compound can influence gene expression related to cancer progression or microbial resistance.

Study 1: Antitumor Activity

A recent investigation focused on the cytotoxic effects of thiazole derivatives against lung carcinoma cells (A549). The study revealed that the presence of electron-donating groups at specific positions on the phenyl ring significantly enhanced anticancer activity. The compound's ability to induce apoptosis was linked to the activation of caspases 3, 8, and 9 .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of similar thiazole compounds against Mycobacterium smegmatis. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than established antibiotics like Isoniazid, suggesting their potential as new antimicrobial agents .

Eigenschaften

IUPAC Name |

N-[3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]phenyl]-4-methylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5OS2/c1-11-17(28-25-24-11)18(26)21-13-6-4-5-12(9-13)16-10-27-19(23-16)22-15-8-3-2-7-14(15)20/h2-10H,1H3,(H,21,26)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPANRTQUGLLHES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)NC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.